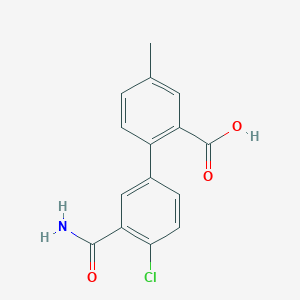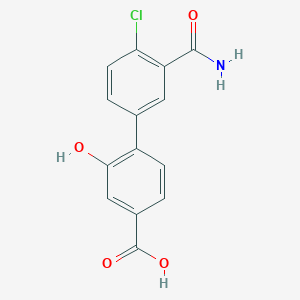
3-(3-Carbamoyl-4-chlorophenyl)-2-methoxybenzoic acid, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-Carbamoyl-4-chlorophenyl)-2-methoxybenzoic acid, 95% (3-C4CPMB) is a synthetic compound that has been used in scientific research for various applications. It is an aromatic, water-soluble compound that has a molecular weight of 318.7 g/mol and a melting point of 149-152°C. 3-C4CPMB is a derivative of benzoic acid, and it is produced by a reaction between 3-chlorobenzoyl chloride and 3-amino-4-chlorophenol.
Mecanismo De Acción
The mechanism of action of 3-(3-Carbamoyl-4-chlorophenyl)-2-methoxybenzoic acid, 95% is not fully understood. However, it is believed that the compound acts as an antimicrobial agent by interfering with the cell wall synthesis of microbes. It is also believed to act as a corrosion inhibitor by forming a protective layer on metal surfaces. Additionally, it is thought to act as an antioxidant by scavenging reactive oxygen species and preventing oxidative damage.
Biochemical and Physiological Effects
3-(3-Carbamoyl-4-chlorophenyl)-2-methoxybenzoic acid, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to have antimicrobial activity against a wide range of bacteria and fungi. Additionally, it has been shown to have antioxidant activity, which may be beneficial in the prevention of oxidative damage. It has also been shown to have anti-inflammatory activity, which may be beneficial in the treatment of certain inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantages of using 3-(3-Carbamoyl-4-chlorophenyl)-2-methoxybenzoic acid, 95% in laboratory experiments are its availability, ease of synthesis, and relatively low cost. Additionally, it is a water-soluble compound, which makes it easier to work with. However, there are some limitations to using 3-(3-Carbamoyl-4-chlorophenyl)-2-methoxybenzoic acid, 95% in laboratory experiments. For example, the compound is not very stable and it is prone to hydrolysis. Additionally, it is not very soluble in organic solvents, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are a variety of potential future directions for 3-(3-Carbamoyl-4-chlorophenyl)-2-methoxybenzoic acid, 95%. For example, further research could be conducted to explore its potential applications in the pharmaceutical and medical fields. Additionally, further research could be conducted to explore its potential as an antioxidant and anti-inflammatory agent. Additionally, further research could be conducted to explore its potential as a fluorescent indicator in biological assays. Finally, further research could be conducted to explore its potential as a reagent for the detection of organic compounds and metal ions.
Métodos De Síntesis
The synthesis of 3-(3-Carbamoyl-4-chlorophenyl)-2-methoxybenzoic acid, 95% is relatively straightforward. It is produced by a reaction between 3-chlorobenzoyl chloride and 3-amino-4-chlorophenol in the presence of a base, such as sodium hydroxide, in an organic solvent, such as dimethylformamide. The reaction is carried out at room temperature and the product is purified by recrystallization.
Aplicaciones Científicas De Investigación
3-(3-Carbamoyl-4-chlorophenyl)-2-methoxybenzoic acid, 95% has been used in scientific research for various applications. It has been used as an antimicrobial agent, as a corrosion inhibitor, and as an antioxidant. It has also been used as a fluorescent indicator in biological assays, as a reagent for the detection of metal ions, and as a reagent for the detection of organic compounds.
Propiedades
IUPAC Name |
3-(3-carbamoyl-4-chlorophenyl)-2-methoxybenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClNO4/c1-21-13-9(3-2-4-10(13)15(19)20)8-5-6-12(16)11(7-8)14(17)18/h2-7H,1H3,(H2,17,18)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVLAUXGJHRJSKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=C1C(=O)O)C2=CC(=C(C=C2)Cl)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60691594 |
Source


|
| Record name | 3'-Carbamoyl-4'-chloro-2-methoxy[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60691594 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261934-23-9 |
Source


|
| Record name | 3'-Carbamoyl-4'-chloro-2-methoxy[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60691594 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














